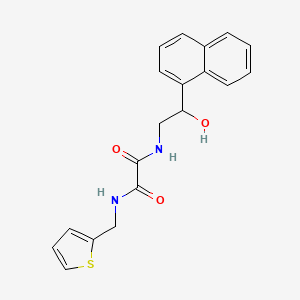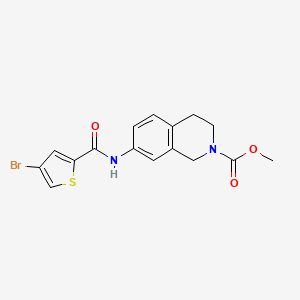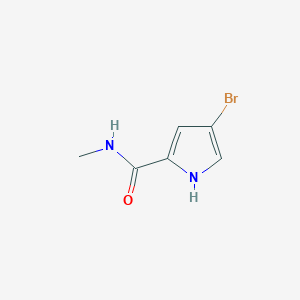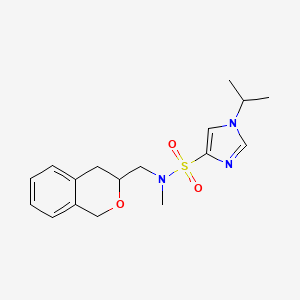
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide" involves strategic chemical reactions that incorporate naphthalene and thiophene motifs into oxalamide structures. For instance, the preparation of naphthalene-thiophene hybrid molecules and N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands showcases the complexity and creativity in synthesizing compounds with such intricate designs (Gao et al., 2017), (Karak et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals the intricate arrangement of atoms and bonds, with naphthalene and thiophene units contributing to the overall architecture. For example, studies on naphthalene-thiophene hybrid molecules provide insights into their structural characteristics and potential functionalities (Karak et al., 2013).
Chemical Reactions and Properties
Compounds like "N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide" participate in various chemical reactions, offering insights into their reactivity and potential applications. For instance, the synthesis and application of naphthalene and thiophene derivatives in catalysis highlight their versatility in chemical transformations (Potkin et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior under different conditions. Research into similar compounds provides valuable data on these aspects, which can be extrapolated to "N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide" (Shruthi et al., 2019).
科学的研究の応用
Enzymatic Oxidation Studies
- Naphthalene derivatives have been studied for their interaction with enzymes. For instance, naphthalene dioxygenase from Pseudomonas sp. can oxidize toluene to benzyl alcohol and benzaldehyde, showcasing the potential of naphthalene-related compounds in bioremediation and environmental applications (Lee & Gibson, 1996).
Fluorescent Sensors
- A naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate for detecting Zn2+ and OAc- ions, with potential applications in cell imaging and environmental monitoring (Karak et al., 2013).
Antibacterial Agents
- Naphthalene-thiophene compounds have shown promising antibacterial properties, particularly against Gram-positive organisms like Staphylococcus aureus (Sun et al., 2014).
Antiviral Research
- Compounds related to naphthalene-thiophene have been investigated for their antiviral activities, especially against avian influenza virus, highlighting their potential in developing new antiviral drugs (Flefel et al., 2014).
Ligand Chemistry
- Naphthalene-thiophene compounds have been used to synthesize ligands for metal complexes, which have implications in catalysis and materials science (Kundu et al., 2016).
Sensor Development
- Naphthalene thiourea derivatives have been utilized in creating sensors for detecting metal ions like F− and Cu2+/Hg2+, suggesting applications in environmental monitoring and diagnostics (Udhayakumari & Velmathi, 2015).
特性
IUPAC Name |
N'-(2-hydroxy-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(16-9-3-6-13-5-1-2-8-15(13)16)12-21-19(24)18(23)20-11-14-7-4-10-25-14/h1-10,17,22H,11-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKUOPPGWVEBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2485250.png)




![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)
![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)



![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)


